N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]thiophene-2-carboxamide
Description
N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features a unique structure combining anthracene, thiophene, and carbamothioyl groups
Properties
IUPAC Name |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3S2/c23-17-12-4-1-2-5-13(12)18(24)15-10-11(7-8-14(15)17)21-20(26)22-19(25)16-6-3-9-27-16/h1-10H,(H2,21,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHJVVHRLYBWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of 9,10-anthraquinone with thiophene-2-carboxylic acid and a suitable carbamothioylating agent. One common method involves the use of 1-aminoanthraquinone and thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroanthracene derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroanthracene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and signaling pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a benzamide group instead of a thiophene ring.
1-aminoanthracene-9,10-dione carboxamides: Similar core structure with variations in the substituent groups.
Uniqueness
N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]thiophene-2-carboxamide is unique due to the presence of both anthracene and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
